molecular formula C12H17NO B171423 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1243816-97-8

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B171423
M. Wt: 191.27 g/mol
InChI Key: YZVQBQYZDXOHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline (EMTIQ) is a chemical compound with a molecular formula of C12H17NO. It is a tetrahydroisoquinoline alkaloid that has been found to have potential applications in scientific research. EMTIQ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In Additionally, we will list future directions for research on EMTIQ.

Mechanism Of Action

The mechanism of action of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can interact with a variety of molecular targets, including ion channels, receptors, and enzymes. For example, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.

Biochemical And Physiological Effects

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has a variety of biochemical and physiological effects. Studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can increase the levels of the neurotransmitters dopamine and serotonin in the brain. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have antioxidant properties and can protect against oxidative stress-induced damage in neuronal cells. 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as a neuroprotective and anti-cancer agent. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of using 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential toxicity. Studies have shown that high doses of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can be toxic to cells, and further research is needed to determine the safe dosage range for 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline.

Future Directions

There are several future directions for research on 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage range for 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline and its potential toxicity. Another area of interest is the development of novel synthesis methods for 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline that are more efficient and environmentally friendly. Finally, more research is needed to fully understand the mechanism of action of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline and its interaction with molecular targets.

Scientific Research Applications

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been found to have potential applications in scientific research. One area of interest is its potential as a neuroprotective agent. Studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has antioxidant properties and can protect against oxidative stress-induced damage in neuronal cells. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Another area of research interest is 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline's potential as an anti-cancer agent. Studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.

properties

CAS RN

1243816-97-8

Product Name

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H17NO/c1-3-9-7-13-8-10-4-5-11(14-2)6-12(9)10/h4-6,9,13H,3,7-8H2,1-2H3

InChI Key

YZVQBQYZDXOHKU-UHFFFAOYSA-N

SMILES

CCC1CNCC2=C1C=C(C=C2)OC

Canonical SMILES

CCC1CNCC2=C1C=C(C=C2)OC

synonyms

4-ETHYL-6-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(3-methoxyphenyl)-1-butanamine (25 g, 131 mmol, prepared according to the procedure described in J. Med. Chem. 1990, 33, 153-160) in formic acid (120 mL) at room temperature was treated with paraformaldehyde (4.18 g, 131 mmol), stirred for 16 hours, treated with 25% KOH (30 mL) and ethanol (100 mL), and refluxed for 2.5 hours. The mixture was cooled to room temperature, extracted with dichloromethane, and the combined extracts were dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with dichloromethane to provide the desired product.
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30 mL
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100 mL
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4.18 g
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120 mL
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